molecular formula C15H11N3O3 B2570922 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol CAS No. 692264-91-8

1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol

Cat. No. B2570922
CAS RN: 692264-91-8
M. Wt: 281.271
InChI Key: OABSOCGJVXDRKG-UHFFFAOYSA-N
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Description

The compound “1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . In this case, the pyrazole ring is substituted with a phenyl group at the 3-position and a 4-nitrophenyl group at the 1-position.


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, we can infer that it might undergo reactions typical of pyrazoles and nitroaromatics. This could include electrophilic aromatic substitution reactions, reduction of the nitro group, and potentially reactions at the 5-position of the pyrazole ring .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Antitumor Activity

Triazolopyrimidine Derivatives

Functionalized Thiophene Derivatives

1,3,4-Oxadiazoles and Indole Derivatives

Reagent Synthesis

Future Directions

The study of pyrazole derivatives is an active area of research, particularly in the development of pharmaceuticals and agrochemicals . Future research could explore the biological activity of this compound, or use it as a building block for the synthesis of more complex molecules.

properties

IUPAC Name

2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-15-10-14(11-4-2-1-3-5-11)16-17(15)12-6-8-13(9-7-12)18(20)21/h1-10,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABSOCGJVXDRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol

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